4-Fluoro-3-nitrophenylboronic acid
Overview
Description
4-Fluoro-3-nitrophenylboronic acid is a chemical compound that is part of a broader class of fluoro-containing arylboronic acids. These compounds are known for their utility in various chemical reactions, particularly in the formation of heterocyclic compounds and as coupling partners in cross-coupling reactions. The presence of fluorine and nitro groups on the phenyl ring makes these compounds electron-poor, which can influence their reactivity and the stability of the boronic acid moiety.
Synthesis Analysis
The synthesis of related fluoro-containing arylboronic acids typically involves the use of fluorobenzene derivatives as starting materials. For instance, 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acids were synthesized from 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene using n-butyllithium, tributyl borate, and potassium tert-butoxide, with yields ranging from 52% to 56% . The reaction conditions were optimized to improve efficiency and reduce reaction time. Although the synthesis of 4-fluoro-3-nitrophenylboronic acid is not explicitly detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluoro-containing arylboronic acids has been characterized using various spectroscopic techniques. For example, the geometric structure of 3-fluoro-4-formylphenylboronic acid was investigated using Density Functional Theory (DFT) and compared with experimental FT-IR and FT-Raman spectra, showing good agreement . The electronic structure properties, such as HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP), were also studied. These analyses are crucial for understanding the reactivity and interaction of these molecules with other chemical species.
Chemical Reactions Analysis
Fluoro-containing arylboronic acids are efficient coupling partners in cross-coupling reactions. They have been found to react faster than electron-rich/neutral arylboronic acids in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions with aryl arenesulfonates . This suggests that 4-fluoro-3-nitrophenylboronic acid could also be a suitable candidate for such reactions, potentially leading to a wide range of organic compounds useful in drug discovery and material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted phenylboronic acids have been extensively studied. For instance, the pKa values, molecular and crystal structures, and tautomeric equilibria of isomeric fluoro-2-formylphenylboronic acids were determined using NMR, XRD, and spectrophotometric methods . The position of the fluorine substituent significantly influences these properties, which in turn affects the compound's stability and reactivity. Although the specific properties of 4-fluoro-3-nitrophenylboronic acid are not provided, it can be inferred that its electron-withdrawing groups would impart similar characteristics.
Scientific Research Applications
1. Synthesis of Key Intermediates in Pharmaceutical Manufacturing
4-Fluoro-3-nitrophenylboronic acid plays a significant role in the synthesis of key intermediates for pharmaceuticals. For instance, its derivatives have been used in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material (Qiu, Gu, Zhang, & Xu, 2009).
2. Food Industry Applications
In the food industry, variants of 4-Fluoro-3-nitrophenylboronic acid have been explored for the specific reduction of fructose in food matrices, such as fruit juice. The ability of these compounds to form esters with diol structures is utilized for this purpose (Pietsch & Richter, 2016).
3. Molecular Recognition and Organic Media Transfer
Certain aggregates of fluoroalkylated end-capped acrylamide oligomers can selectively recognize and transfer compounds, including derivatives of 4-Fluoro-3-nitrophenylboronic acid, from aqueous solutions to organic media. This feature is significant in molecular recognition studies (Sawada et al., 2000).
4. Spectroscopic Studies and Adsorption Mechanisms
Spectroscopic studies using techniques like FT-IR and FT-Raman have investigated the influence of substituents like fluoro on phenylboronic acids, including derivatives of 4-Fluoro-3-nitrophenylboronic acid. These studies help in understanding the adsorption mechanisms of these compounds on surfaces like silver nanoparticles (Piergies et al., 2013).
5. Antifungal Activity
Compounds derived from 4-Fluoro-3-nitrophenylboronic acid have shown promising antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. This suggests their potential use in developing new antifungal treatments (Borys et al., 2019).
6. Nanotechnology Applications
In nanotechnology, derivatives of 4-Fluoro-3-nitrophenylboronic acid have been used to enhance the fluorescence emission in non-separation assays of carbohydrates. This application is important in the field of chemical sensing and detection (Li, Kamra, & Ye, 2016).
Safety And Hazards
The safety information for 4-Fluoro-3-nitrophenylboronic acid indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPKQZFQCPEJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647875 | |
Record name | (4-Fluoro-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrophenylboronic acid | |
CAS RN |
352530-22-4 | |
Record name | B-(4-Fluoro-3-nitrophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352530-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluoro-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-nitrobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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